molecular formula C14H24O3 B11817023 2-Cyclododecyl-2-oxoacetic acid

2-Cyclododecyl-2-oxoacetic acid

Katalognummer: B11817023
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: CHLRTMOMTGDSHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclododecyl-2-oxoacetic acid is an organic compound with the molecular formula C14H24O3 It is characterized by a cyclododecyl group attached to an oxoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclododecyl-2-oxoacetic acid typically involves the reaction of cyclododecanone with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclododecyl-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclododecylcarboxylic acid.

    Reduction: Cyclododecyl-2-hydroxyacetic acid.

    Substitution: Various substituted cyclododecyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Cyclododecyl-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclododecyl-2-oxoacetic acid involves its interaction with various molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclododecyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glyoxylic acid: Similar in structure but lacks the cyclododecyl group.

    Cyclohexyl-2-oxoacetic acid: Similar but with a smaller cyclohexyl group instead of cyclododecyl.

    2-Oxoacetic acid: Lacks the cyclododecyl group entirely.

Uniqueness

2-Cyclododecyl-2-oxoacetic acid is unique due to its large cyclododecyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring bulky hydrophobic groups.

Eigenschaften

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

2-cyclododecyl-2-oxoacetic acid

InChI

InChI=1S/C14H24O3/c15-13(14(16)17)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,16,17)

InChI-Schlüssel

CHLRTMOMTGDSHL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(CCCCC1)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.